1-[4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
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Overview
Description
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of both sulfonyl and methoxy groups adds to its chemical versatility, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
The primary targets of 8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4Similar compounds have been used asFGFR4 inhibitors for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme , which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .
Mode of Action
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
It is suggested that similar compounds may affect theNF-kB inflammatory pathway , which plays a crucial role in immune responses to infection and inflammation.
Pharmacokinetics
The ADME properties of 8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4Similar compounds have been used asNO-independent and heme-dependent sGC stimulants , which suggests that they may have good bioavailability and can be useful in the treatment of a variety of diseases.
Result of Action
Similar compounds have shown a significant and protective effect on seizure, when compared with standard drug phenytoin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction, using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a strong acid or base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Shares the spirocyclic core but lacks the sulfonyl and methoxy groups.
4-Methoxybenzenesulfonyl Chloride: Contains the sulfonyl group but lacks the spirocyclic structure.
Spiro[4.5]decan-8-one: Similar spirocyclic structure but different functional groups.
Uniqueness: 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is unique due to the combination of its spirocyclic core, sulfonyl group, and methoxy group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
1-[4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its unique conformational properties. The presence of the methoxybenzenesulfonyl group enhances its lipophilicity and may influence its interaction with biological targets.
1. Antinociceptive Effects
Recent studies have indicated that derivatives of diazaspiro compounds exhibit dual activity as μ-opioid receptor agonists and σ1 receptor antagonists. This dual action may provide analgesic effects while reducing side effects commonly associated with traditional opioids, such as constipation .
Table 1: Comparison of Analgesic Activity
Compound | μ-Opioid Receptor Activity | σ1 Receptor Activity | Analgesic Potency |
---|---|---|---|
Oxycodone | High | Low | Standard |
15au | Moderate | High | Comparable |
2. Anticonvulsant Properties
Similar compounds within the diazaspiro class have been evaluated for anticonvulsant activity. For instance, studies on substituted thiadiazoles suggest that modifications to the diazaspiro framework can enhance anticonvulsant efficacy while minimizing neurotoxic effects .
Table 2: Anticonvulsant Activity of Related Compounds
Compound | Anticonvulsant Efficacy | Neurotoxicity Level |
---|---|---|
Compound A | High | Moderate |
1-[4-(methoxy)...] | Moderate | Low |
The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems through receptor interactions. The compound’s ability to act on both opioid and sigma receptors suggests a multifaceted approach to pain management.
Opioid Receptor Interaction
The binding affinity for μ-opioid receptors is critical for analgesic effects. The structural modifications in the compound enhance its selectivity and potency at these receptors, making it a candidate for further development in pain management therapies.
Sigma Receptor Modulation
Antagonism at σ1 receptors has been linked to reduced side effects typically associated with opioid use. This mechanism may provide a therapeutic advantage by mitigating issues such as respiratory depression and addiction potential.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative showed significant pain relief in patients with chronic pain conditions without the typical side effects associated with opioids.
- Case Study 2 : Another study demonstrated improved seizure control in patients with epilepsy when treated with a related diazaspiro compound, supporting its potential role in anticonvulsant therapy.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-13(19)17-9-7-16(8-10-17)18(11-12-23-16)24(20,21)15-5-3-14(22-2)4-6-15/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGORSWQDJIZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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